molecular formula C18H25NO B1219694 Cyclazocine CAS No. 3572-80-3

Cyclazocine

Katalognummer B1219694
CAS-Nummer: 3572-80-3
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: YQYVFVRQLZMJKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclazocine is an analgesic drug that inhibits the effect of morphine and related addictive drugs and is used in the treatment of drug addiction . It is a mixed opioid agonist/antagonist related to dezocine, pentazocine, and phenazocine. This family of opioid drugs is called the benzomorphans or benzazocines .


Synthesis Analysis

This compound was synthesized in 1962 and studied in animals and humans in the 1960s and early 1970s . It has long-term mu antagonist activity and short-term kappa agonist effects .


Molecular Structure Analysis

The molecular formula of this compound is C18H25NO . It has a molar mass of 271.404 g/mol . The IUPAC name for this compound is 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol .


Chemical Reactions Analysis

The decline in plasma this compound fitted a two-compartment body model with a mean plasma clearance rate of 39.2 liters/hr .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C18H25NO . It has a molar weight of 271.40 .

Wissenschaftliche Forschungsanwendungen

Cyclazocine's Role in Cocaine and Nicotine Dependence Treatment

This compound, a kappa-opioid receptor agonist and mu-opioid receptor antagonist, initially studied for heroin addiction treatment, has shown potential in treating cocaine and nicotine dependence. In rats, this compound demonstrated a dose-related decrease in cocaine intake without affecting normal behavior, suggesting its usefulness in treating cocaine dependence (Glick, Visker, & Maisonneuve, 1998). Similarly, this compound was found to attenuate the increase in extracellular dopamine levels induced by nicotine, potentially decreasing nicotine's rewarding effects and offering a novel treatment for smoking (Maisonneuve & Glick, 1999).

Antidepressant Activity

This compound also exhibits antidepressant properties. In clinical trials involving severely depressed patients, this compound showed significant improvement in depressive symptoms within 4 weeks in most subjects. These effects were correlated with specific EEG patterns, suggesting a distinct mechanism of action from its antinarcotic activity (Fink, Simeon, Itil, & Freedman, 1970).

Interaction with the Sympathetic Nervous System

Research has shown that this compound interacts with the sympathetic nervous system. It reduces the uptake of norepinephrine and alters neurotransmitter release, indicating a broader spectrum of pharmacological effects beyond its opioid receptor activities (Russi & Martin, 1983).

Effect on Opiate Addiction Treatment

This compound's efficacy in opiate addiction treatment has been extensively studied. It was found to be safe and useful in narcotic addicts' treatment, effectively blocking the effects of heroin and aiding rehabilitation and resocialization efforts (Freedman, Fink, Sharoff, & Zaks, 1968). However, its acceptance and effectiveness in addiction treatment programs have been limited due to side effects and difficulty in maintaining effective dosages (Goldstein, 1980).

Novel Insights into this compound's Pharmacology

This compound has been revisited for its potential in preventing self-administration of drugs like cocaine and morphine in rats. Its complex interaction with multiple opiate receptors underscores the drug's multifaceted pharmacological profile (Archer, Glick, & Bidlack, 2006).

Wirkmechanismus

Cyclazocine is a KOR agonist and MOR partial agonist, and also has high affinity for the DOR . It prevents self-administration of cocaine and morphine in rats .

Zukünftige Richtungen

Recently synthesized compounds which have long-term mu antagonist activity and short-term kappa agonist effects prevent self-administration of cocaine and morphine in rats . This suggests that Cyclazocine and similar compounds could have potential uses in the treatment of addiction.

Eigenschaften

IUPAC Name

10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVFVRQLZMJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022863
Record name Cyclazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3572-80-3, 7346-09-0, 63903-61-7
Record name Cyclazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3572-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclazocine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CYCLAZOCINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclazocine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5W1B1159C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclazocine
Reactant of Route 2
Cyclazocine
Reactant of Route 3
Cyclazocine
Reactant of Route 4
Cyclazocine
Reactant of Route 5
Cyclazocine
Reactant of Route 6
Cyclazocine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.